3,3-Dimethyl-1-butenylboronic acid

Description

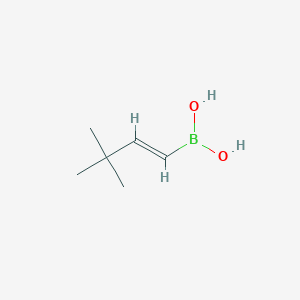

Structure

2D Structure

Properties

IUPAC Name |

[(E)-3,3-dimethylbut-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIWKIMYFQSVBZ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86595-37-1 | |

| Record name | 2-tert-Butyl-E-vinylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-butenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3-Dimethyl-1-butenylboronic acid, a valuable organoboron compound. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and have garnered significant attention in medicinal chemistry for their roles in sensor design and as active pharmaceutical ingredients.[1][2] This document details the physicochemical properties, outlines a representative synthetic protocol, and describes the standard characterization methodologies for this compound, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

This compound, also known as [(E)-3,3-dimethylbut-1-enyl]boronic acid, is a solid compound at room temperature.[3][4] Its key properties are summarized in the table below. Proper storage in an inert atmosphere and at low temperatures (under -20°C) is recommended to ensure stability.[5]

| Property | Value | Reference |

| CAS Number | 86595-37-1 | [4][5][6] |

| Molecular Formula | C₆H₁₃BO₂ | [4][5][6] |

| Molecular Weight | 127.98 g/mol | [4][5] |

| Melting Point | 78-80 °C | [5] |

| Boiling Point | 212.4 ± 23.0 °C (Predicted) | [5] |

| Density | 0.926 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.84 ± 0.43 (Predicted) | [5] |

| Physical Form | Solid | [4] |

| Water Solubility | Slightly soluble | [5] |

| InChI Key | CTIWKIMYFQSVBZ-SNAWJCMRSA-N | [4] |

| Canonical SMILES | CC(C)(C)C=CB(O)O | [4] |

Synthesis Protocol

The synthesis of vinylboronic acids can be achieved through several established methods. A common and effective approach involves the hydroboration of a terminal alkyne followed by hydrolysis. The following protocol is a representative example for the synthesis of this compound from 3,3-dimethyl-1-butyne.

Experimental Protocol: Hydroboration of 3,3-Dimethyl-1-butyne

Materials:

-

3,3-Dimethyl-1-butyne

-

Borane-dimethyl sulfide complex (BMS) or Catecholborane

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) (for oxidative workup if needed)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is flushed with nitrogen gas.

-

Hydroboration: 3,3-Dimethyl-1-butyne is dissolved in anhydrous THF in the flask and cooled to 0°C in an ice bath. A hydroborating agent (e.g., one equivalent of catecholborane or a stoichiometric amount of BMS) is added dropwise via the dropping funnel while maintaining the inert atmosphere and temperature.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the complete formation of the vinylborane intermediate. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: Upon completion, the reaction is carefully quenched by the slow addition of water or an aqueous base (e.g., NaOH solution) at 0°C. This hydrolyzes the borane intermediate to the desired boronic acid.

-

Extraction: The aqueous layer is acidified with dilute HCl to a pH of approximately 2-3. The product is then extracted with diethyl ether or another suitable organic solvent. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound availability | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. boronmolecular.com [boronmolecular.com]

In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethyl-1-butenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic protocols for 3,3-Dimethyl-1-butenylboronic acid (also known as (E)-3,3-dimethylbut-1-enylboronic acid). This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (E)-3,3-dimethylbut-1-enylboronic acid, trans-3,3-Dimethyl-1-butenylboronic acid |

| CAS Number | 86595-37-1[1][2] |

| Molecular Formula | C₆H₁₃BO₂[1][2] |

| Molecular Weight | 127.98 g/mol [1][2] |

| Physical Form | Solid |

Spectroscopic Data

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for trans-3,3-dimethyl-1-butenylboronic acid. Key absorptions are expected for the O-H, C-H, C=C, and B-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified NMR data for this compound is not available in the searched literature. However, expected chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR (Proton NMR)

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ | singlet | ~1.0-1.2 |

| =CH-C(CH₃)₃ | doublet | ~5.5-6.0 |

| -CH=CH-B | doublet | ~6.5-7.0 |

| -B(OH)₂ | broad singlet | Variable (concentration and solvent dependent) |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| -C (CH₃)₃ | ~30-35 |

| -C(C H₃)₃ | ~28-32 |

| =C H-C(CH₃)₃ | ~150-160 |

| -CH=C H-B | ~120-130 (often broad due to coupling with Boron) |

¹¹B NMR (Boron-11 NMR)

The ¹¹B NMR spectrum is expected to show a single broad peak characteristic of a trigonal boronic acid.

| Boron | Expected Chemical Shift (ppm) |

| -B(OH)₂ | ~28-33 |

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for this compound is not currently available. The fragmentation pattern upon ionization would likely involve the loss of water from the boronic acid group and cleavage of the tert-butyl group.

| Ion | Expected m/z |

| [M]⁺ | 128 |

| [M-H₂O]⁺ | 110 |

| [M-C₄H₉]⁺ | 71 |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a common and effective method for the synthesis of (E)-alkenylboronic acids is the hydroboration of a terminal alkyne, followed by hydrolysis.

Synthesis via Hydroboration of 3,3-Dimethyl-1-butyne

A plausible synthetic route involves the hydroboration of 3,3-dimethyl-1-butyne with a suitable hydroborating agent, followed by an oxidative or hydrolytic workup. A general procedure using dichloroborane generated in situ is described below.[3]

Reaction Scheme:

References

Navigating the Use of (E)-3,3-Dimethyl-1-butenylboronic Acid: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

(E)-3,3-Dimethyl-1-butenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in carbon-carbon bond-forming reactions. Its unique structural features offer access to a range of complex molecules. However, its effective use is predicated on a thorough understanding of its stability, handling requirements, and reactivity. This guide provides an in-depth overview of these critical aspects to ensure safe and successful experimental outcomes.

Stability Profile

Boronic acids, as a class, can be susceptible to degradation, particularly through protodeboronation and oxidation. While specific quantitative stability data for (E)-3,3-Dimethyl-1-butenylboronic acid is not extensively published, general principles for boronic acid stability apply. The product is generally considered chemically stable under standard ambient conditions (room temperature).[1] However, to ensure maximum integrity, particularly for long-term storage, specific conditions are recommended. It is also common practice to convert boronic acids to more stable boronic esters, such as pinacol esters, for purification and storage, as these are less prone to hydrolysis and degradation.[2]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Some suppliers recommend freezer storage (-20°C) or refrigeration (2-8°C).[4][5] | Minimizes potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation. |

| Light | Protect from light.[6] | Some related compounds are light-sensitive, and this is a general precaution for complex organic molecules. |

| Moisture | Store in a tightly-closed container.[1][3][6][7] | Boronic acids can be sensitive to moisture. |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the chemical's purity.

| Aspect | Guideline |

| Ventilation | Use only in a well-ventilated area or outdoors.[3][8] Facilities should be equipped with an eyewash fountain.[3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety glasses or face shield).[3][6][8] |

| Hygiene | Wash hands thoroughly after handling.[3][6] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust/fume/gas/mist/vapors/spray.[3][8] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area.[1][3][6][7] Keep away from incompatible substances, heat, sparks, and open flames.[6][7][9] |

| Spill Response | In case of a spill, prevent further leakage if safe to do so. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[3] Avoid dust formation.[8] |

Reactivity and Incompatibilities

Understanding the reactivity profile of (E)-3,3-Dimethyl-1-butenylboronic acid is crucial for planning successful reactions and avoiding hazardous situations.

| Class of Substance | Incompatibility |

| Oxidizing Agents | Strong oxidizing agents.[6] |

| Ignition Sources | Keep away from open flames, hot surfaces, and sources of ignition.[1][6][7][9] |

The primary utility of alkenylboronic acids like this compound lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[3]

Experimental Protocols

While a specific, published protocol for (E)-3,3-Dimethyl-1-butenylboronic acid was not found, a representative procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compound, is provided below. This protocol is illustrative and may require optimization for specific substrates.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the coupling of an aryl halide with (E)-3,3-Dimethyl-1-butenylboronic acid.

Materials:

-

(E)-3,3-Dimethyl-1-butenylboronic acid

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often with a small amount of water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), (E)-3,3-Dimethyl-1-butenylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Hazard Information

(E)-3,3-Dimethyl-1-butenylboronic acid is classified as a hazardous chemical. All personnel handling this compound must be familiar with its potential hazards.

| Hazard Category | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation.[3][8] |

| Eye Irritation | H319: Causes serious eye irritation.[3][8] |

| Respiratory Irritation | H335: May cause respiratory irritation.[3][8] |

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Visual Workflow and Logic Diagrams

To further clarify the handling and experimental processes, the following diagrams are provided.

Caption: Safe Handling and Storage Workflow.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

References

- 1. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]

- 4. chemscene.com [chemscene.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy [(1E)-3-Methylbut-1-en-1-yl]boronic acid (EVT-8955004) | 70813-75-1 [evitachem.com]

- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 9. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

Navigating the Challenges of Sterically Hindered Vinylboronic Acids: A Technical Guide to Their Reactivity Profile

For researchers, scientists, and professionals in drug development, sterically hindered vinylboronic acids represent a powerful yet challenging class of reagents. Their unique structural features offer access to complex molecular architectures, particularly in the synthesis of tetrasubstituted alkenes, which are prevalent motifs in pharmacologically active compounds. However, the inherent steric bulk surrounding the boronic acid moiety significantly influences their reactivity, necessitating carefully optimized conditions and a deep understanding of the underlying reaction dynamics. This technical guide provides an in-depth analysis of the reactivity profile of these valuable synthetic intermediates, focusing on their application in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[1] However, when employing sterically demanding vinylboronic acids, the efficiency of the coupling can be dramatically affected. The increased steric hindrance around the boron atom can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and sluggish reaction rates.[1] Overcoming these challenges requires a strategic selection of catalysts, ligands, and reaction parameters.

The Critical Role of Ligands and Catalysts in Overcoming Steric Hindrance

The choice of palladium catalyst and, more importantly, the associated phosphine ligand is paramount for achieving successful cross-coupling with sterically hindered vinylboronic acids. Bulky and electron-rich phosphine ligands are often essential to facilitate the reaction. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step. Furthermore, they can stabilize the palladium center throughout the catalytic cycle and facilitate the otherwise difficult transmetalation of the bulky vinyl group.

| Vinylboronic Acid Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| (E)-(1,2-diphenylvinyl)boronic acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate to Good | General Suzuki-Miyaura Protocols |

| Tetrasubstituted Vinylboronate | Aryl Halide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Good to Excellent | [2] |

| β,β-disubstituted vinylboronic acid | Aryl Halide | Pd₂(dba)₃ / XPhos | CsF | THF | High | [2] |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Vinylboronic Acids. This table is a compilation of typical conditions reported in the literature for similar transformations and is intended to be illustrative rather than a direct comparative dataset.

Experimental Protocols: A Guideline for Synthesis and Coupling

The successful application of sterically hindered vinylboronic acids begins with their efficient and stereoselective synthesis. A common and effective method is the hydroboration of a correspondingly substituted alkyne. The following protocol provides a general guideline for the synthesis of a sterically hindered vinylboronic acid pinacol ester, a stable and commonly used derivative.

General Protocol for the Synthesis of a Sterically Hindered Vinylboronic Acid Pinacol Ester

-

Reaction Setup: To a dry, inert-atmosphere flask, add the sterically hindered alkyne (1.0 equiv) and a suitable solvent such as THF.

-

Hydroboration: Add a hydroborating agent, for example, pinacolborane (HBpin, 1.1 equiv), and a suitable catalyst (e.g., a rhodium or iridium complex) if required. The choice of catalyst can influence the regioselectivity and stereoselectivity of the hydroboration.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench any remaining hydroborating agent. Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired vinylboronic acid pinacol ester.

General Protocol for the Suzuki-Miyaura Coupling of a Sterically Hindered Vinylboronic Acid Pinacol Ester

-

Reaction Setup: In a reaction vessel, combine the sterically hindered vinylboronic acid pinacol ester (1.2 equiv), the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the key stages and challenges in the application of sterically hindered vinylboronic acids, the following diagrams illustrate a typical experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

An In-Depth Technical Guide to 3,3-Dimethyl-1-butenylboronic Acid: From Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3,3-Dimethyl-1-butenylboronic acid, a valuable reagent in organic synthesis, has a history rooted in the pioneering work of Nobel laureate H.C. Brown on hydroboration. This technical guide traces the discovery and development of this versatile building block, from its conceptual origins in the 1960s to modern, efficient synthetic protocols. Detailed experimental procedures, quantitative data, and a historical overview are provided to serve as a comprehensive resource for researchers utilizing this compound, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.

Introduction: The Dawn of Alkenylboronic Acids

The journey to 3,3-Dimethyl-1-butenylboronic acid begins with the broader discovery of boronic acids and the development of hydroboration. While the first boronic acid was synthesized by Edward Frankland in 1860, the ability to create alkenylboronic acids with high stereoselectivity and regioselectivity was unlocked by the groundbreaking work of Herbert C. Brown and his colleagues.

In 1961, Brown and Zweifel published their seminal work on the hydroboration of acetylenes, demonstrating that the addition of borane to a triple bond could produce vinylboranes.[1] This research laid the fundamental groundwork for the synthesis of a wide array of alkenylboronic acids. A key challenge identified in this early work was preventing the dihydroboration of terminal alkynes. The solution, as they demonstrated, was the use of sterically hindered boranes. This principle is central to the selective synthesis of monosubstituted alkenylboranes, the direct precursors to the corresponding boronic acids.

The First Synthesis: Building on Foundational Principles

While a single "discovery" paper for this compound is not readily apparent in the literature, its first synthesis can be inferred from the application of Brown's established hydroboration methodologies to 3,3-dimethyl-1-butyne (tert-butylacetylene). The use of a bulky hydroborating agent, such as disiamylborane or dicyclohexylborane, is crucial to stop the reaction at the monohydroboration stage, yielding the desired (E)-alkenylborane. Subsequent oxidation or hydrolysis then affords the boronic acid.

The logical progression from the foundational work on alkyne hydroboration to the synthesis of specific alkenylboronic acids like this compound represents a direct application of established chemical principles rather than a singular discovery event.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of alkenylboronic acids has been refined for improved efficiency, safety, and functional group tolerance. A significant advancement in the preparation of stable and easily handleable forms of these reagents is the synthesis of their pinacol esters.

A notable modern method for the synthesis of the pinacol ester of (E)-3,3-Dimethyl-1-butenylboronic acid was developed by Hoshi, Shirakawa, and Arase in 2004. Their approach involves the hydroboration of 3,3-dimethyl-1-butyne with pinacolborane, catalyzed by dicyclohexylborane. This method offers a mild and efficient route to the protected boronic acid.

The free boronic acid can then be obtained by the hydrolysis of the pinacol ester. A general and effective method for this deprotection involves transesterification with diethanolamine followed by hydrolysis with a mild acid.[2]

Quantitative Data

The physical and spectroscopic properties of (E)-3,3-Dimethyl-1-butenylboronic acid and its pinacol ester are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | (E)-3,3-Dimethyl-1-butenylboronic acid | (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester |

| CAS Number | 86595-37-1 | 157945-83-0 |

| Molecular Formula | C6H13BO2 | C12H23BO2 |

| Molecular Weight | 127.98 g/mol | 210.12 g/mol |

| Appearance | Solid | - |

| Melting Point | 78-80 °C | - |

Table 2: Spectroscopic Data (Predicted and Experimental)

| Data Type | (E)-3,3-Dimethyl-1-butenylboronic acid |

| ¹H NMR (CDCl₃, ppm) | δ 1.10 (s, 9H), 5.60 (d, 1H), 6.80 (d, 1H), ~7.0 (br s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 28.5 (3C), 33.0, ~125 (br), ~155 |

| ¹¹B NMR (CDCl₃, ppm) | ~30 |

Note: NMR data are approximate and can vary based on solvent and concentration. The broadness of the vinyl carbon signals is due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Synthesis of (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester

This protocol is adapted from the work of Hoshi, Shirakawa, and Arase (2004).

Diagram 1: Synthesis of (E)-3,3-Dimethyl-1-butenylboronic acid, pinacol ester

Caption: Catalytic hydroboration of 3,3-dimethyl-1-butyne.

Procedure:

-

To a stirred solution of 3,3-dimethyl-1-butyne (1.0 mmol) and pinacolborane (1.1 mmol) under an inert atmosphere, add a catalytic amount of dicyclohexylborane (0.05 mmol).

-

Stir the mixture at room temperature until the reaction is complete (monitoring by GC-MS or TLC is recommended).

-

The product can be isolated by distillation under reduced pressure or used directly in subsequent steps after removal of the catalyst.

Hydrolysis of the Pinacol Ester to (E)-3,3-Dimethyl-1-butenylboronic acid

This protocol is a general method for the deprotection of pinacol boronate esters.[2]

Diagram 2: Hydrolysis of Pinacol Ester

Caption: Two-step deprotection of the pinacol ester.

Procedure:

-

Dissolve the pinacol ester (1.0 mmol) in diethyl ether.

-

Add diethanolamine (1.1 mmol) and stir at room temperature. A precipitate of the diethanolamine adduct will form.

-

Filter the precipitate and wash with ether.

-

Suspend the diethanolamine adduct in a biphasic mixture of diethyl ether and 1M HCl.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the free boronic acid.

Applications in Organic Synthesis

The primary application of (E)-3,3-Dimethyl-1-butenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The bulky tert-butyl group of this compound can influence the steric environment of the resulting coupled product, making it a useful building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Diagram 3: Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura reaction.

Conclusion

(E)-3,3-Dimethyl-1-butenylboronic acid is a testament to the enduring legacy of fundamental discoveries in organic chemistry. From its conceptual origins in the pioneering work on hydroboration, it has evolved into a readily accessible and highly useful reagent. The synthetic methodologies have progressed from the initial use of reactive boranes to more stable and manageable precursors like pinacol esters. This guide provides a comprehensive overview of its history, synthesis, and key properties, serving as a valuable resource for its application in modern organic synthesis.

References

Technical Guide: (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid (CAS 86595-37-1)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, CAS number 86595-37-1. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

(E)-(3,3-dimethylbut-1-en-1-yl)boronic acid, also known as 2-tert-Butyl-trans-vinylboronic acid, is an organoboron compound that serves as a valuable building block in organic chemistry. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 86595-37-1 | [1][2] |

| Molecular Formula | C₆H₁₃BO₂ | [1][2] |

| Molecular Weight | 127.98 g/mol | [1][2] |

| IUPAC Name | [(E)-3,3-dimethylbut-1-en-1-yl]boronic acid | [1][2] |

| Synonyms | 2-tert-Butyl-trans-vinylboronic acid, 3,3-Dimethyl-1-butenylboronic acid | [1][2] |

| Appearance | Solid | General knowledge |

| Melting Point | 78-80 °C | General knowledge |

| Boiling Point | 212.4 ± 23.0 °C (Predicted) | General knowledge |

| Density | 0.926 ± 0.06 g/cm³ (Predicted) | General knowledge |

| Solubility | Slightly soluble in water. | [2] |

| SMILES | CC(C)(C)C=CB(O)O | [1] |

| InChI Key | CTIWKIMYFQSVBZ-SNAWJCMRSA-N | [1] |

Applications in Organic Synthesis

The primary application of (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

In a typical Suzuki-Miyaura coupling, the vinylboronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, preserving the stereochemistry of the double bond.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction using (E)-(3,3-dimethylbut-1-en-1-yl)boronic acid.

References

Theoretical Analysis of 3,3-Dimethyl-1-butenylboronic Acid: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a comprehensive theoretical framework for the structural and electronic analysis of 3,3-Dimethyl-1-butenylboronic acid. Given the absence of specific experimental or extensive theoretical data in the public domain for this molecule, this guide serves as a methodological blueprint for future computational studies.

Introduction

Boronic acids are a class of organoboron compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to form reversible covalent bonds with diols make them valuable pharmacophores and building blocks. This compound, with its specific arrangement of a bulky tert-butyl group adjacent to a vinylboronic acid moiety, presents an interesting case for theoretical investigation. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

This whitepaper details the standard computational protocols and theoretical approaches that can be employed to thoroughly characterize the structure of this compound. The methodologies described herein are based on established practices for the computational analysis of organic and organoboron molecules.

Theoretical Methodology

A robust theoretical study of a molecule like this compound involves a multi-step computational workflow. This process begins with the initial construction of the molecule in silico and proceeds through geometry optimization, conformational analysis, and the calculation of various molecular properties.

Computational Workflow

The logical flow of a theoretical investigation into the structure of this compound is depicted below. This workflow ensures a systematic and comprehensive analysis, from initial structure generation to the final reporting of calculated properties.

Experimental Protocols for Theoretical Calculations

The following outlines the detailed protocols for the key computational experiments within the workflow.

-

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is performed to obtain a reasonable starting geometry.

-

Conformational Analysis: A systematic or stochastic conformational search is conducted to identify low-energy conformers. This is crucial for molecules with rotatable bonds. The dihedral angles around the C-C and C-B single bonds would be systematically rotated to explore the potential energy surface.

-

Geometry Optimization and Frequency Calculations: The geometries of all identified low-energy conformers are then optimized using Density Functional Theory (DFT). A common and well-validated method for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[1][2] Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Single Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as 6-311++G(d,p). This approach provides a good balance between computational cost and accuracy.

-

Calculation of Molecular Properties:

-

Structural Parameters: Bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry of the lowest energy conformer.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The electrostatic potential (ESP) is mapped onto the electron density surface to visualize regions of positive and negative charge.

-

Spectroscopic Properties: Vibrational frequencies from the frequency calculation are used to predict the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital).

-

Hypothetical Data Presentation

The quantitative data obtained from the theoretical calculations would be summarized in clearly structured tables for easy comparison and analysis. The following tables represent hypothetical results for the lowest energy conformer of this compound.

Structural Parameters

This table would present the key geometrical parameters of the molecule.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1=C2 | 1.34 | |

| C2-B | 1.56 | |

| B-O1 | 1.37 | |

| B-O2 | 1.37 | |

| C1-C3 | 1.51 | |

| C3-C4 (tert-butyl) | 1.54 | |

| **Bond Angles (°) ** | ||

| C1=C2-B | 122.5 | |

| C2-B-O1 | 121.0 | |

| O1-B-O2 | 118.0 | |

| C2-C1-C3 | 125.0 | |

| Dihedral Angles (°) | ||

| C3-C1-C2-B | 180.0 (trans) | |

| C1-C2-B-O1 | 0.0 (planar) |

Table 1: Calculated Geometric Parameters for this compound (B3LYP/6-31G(d,p)).

Electronic and Thermodynamic Properties

This table would summarize the key electronic and thermodynamic properties.

| Property | Calculated Value | Units |

| Electronic Energy | -405.12345 | Hartrees |

| Zero-point Energy | 0.15678 | Hartrees |

| Enthalpy (298.15 K) | -405.98765 | Hartrees |

| Gibbs Free Energy (298.15 K) | -405.03456 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 6.33 | eV |

| Dipole Moment | 2.15 | Debye |

Table 2: Calculated Electronic and Thermodynamic Properties (B3LYP/6-311++G(d,p)//B3LYP/6-31G(d,p)).

Mandatory Visualization

Visual representations are critical for understanding the spatial arrangement and key structural features of the molecule.

Conclusion

This whitepaper provides a detailed methodological guide for the theoretical study of this compound. By following the outlined computational workflow, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The resulting data, presented in a clear and organized manner, will be instrumental in understanding its chemical behavior and will provide a solid foundation for its potential applications in drug design and materials science. While the data presented herein is hypothetical, it serves to illustrate the expected outcomes of such a computational investigation.

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-1-butenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butenylboronic acid is an organoboron compound with potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of new pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of boronic acids, acknowledging the current lack of specific public data for this compound. The guide presents a detailed experimental protocol to enable researchers to generate reliable solubility data.

Data Presentation

Table 1: Solubility Data Template for this compound

| Organic Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Method of Determination | Notes |

Experimental Protocols

The determination of solubility is a critical step in characterizing a chemical compound. For boronic acids, a common and reliable technique is the dynamic (or synthetic) method.[1][2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]

Dynamic Method for Solubility Determination

This protocol is adapted from established methods for determining the solubility of boronic acids.[1][2]

1. Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel or sealed vials

-

Analytical balance (precision ± 0.1 mg)

-

Magnetic stirrer and stir bars

-

Calibrated temperature probe or thermometer

-

Controlled temperature bath (thermostat)

-

Luminance probe or laser beam for turbidity measurement (optional, for enhanced precision)

2. Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel or a sealable vial to create a mixture of known composition.[2]

-

Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous.[2] The temperature of the bath should be slowly and constantly increased, for example, at a rate of 0.1-0.5 °C per minute.[1]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles, or more accurately by using a luminance probe that measures the intensity of light passing through the solution.[1][2]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1] A sharp increase in light intensity measured by a luminance probe can pinpoint this temperature with high accuracy.[2]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility against temperature.[1]

3. Data Analysis:

The collected data can be plotted with temperature on the y-axis and the mole fraction of the solute on the x-axis. This graphical representation provides a clear profile of the compound's solubility in the tested solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the dynamic method for determining the solubility of this compound.

Caption: Experimental workflow for the dynamic solubility determination method.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Vinylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity and stability make them crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the core reaction mechanisms involving vinylboronic acids, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of vinylboronic acids, enabling the stereospecific formation of substituted alkenes, styrenes, and conjugated dienes.[1][2] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is central to this transformation.[1]

The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex, forming a Pd(II) species. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the vinyl group from the boron atom to the palladium center. This crucial step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Vinylboronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |

| 1 | 4-Bromoacetophenone | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 95 | [2] |

| 2 | 2-Bromotoluene | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 88 | [2] |

| 3 | 4-Iodoanisole | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 92 | [2] |

| 4 | Phenylboronic acid | Vinyl mesylate | Na₂PdCl₄ (1) / CataCXium F sulf (2) | K₂CO₃ | H₂O | 98 | [3] |

| 5 | 4-Acetylphenylboronic acid | Vinyl mesylate | Na₂PdCl₄ (1) / CataCXium F sulf (2) | K₂CO₃ | H₂O | 96 | [3] |

Experimental Protocol: Suzuki-Miyaura Vinylation of an Aryl Bromide

A representative procedure for the vinylation of an aryl bromide is as follows:

-

To a reaction vessel, add the aryl bromide (1.0 mmol), trivinylboroxane-pyridine complex (0.5 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium tetrakis(triphenylphosphine) (0.03 mmol) to the vessel.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) are added via syringe.

-

The reaction mixture is heated to 80 °C and stirred for 12-16 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired vinylated arene.[2]

Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling reaction provides a powerful and mild method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[4] This reaction is particularly advantageous as it can often be performed at room temperature and is tolerant of air and moisture, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4] The methodology is applicable to the N-vinylation of various nitrogen-containing nucleophiles using vinylboronic acids.[5]

The proposed mechanism involves the formation of a copper(II) complex through transmetalation of the vinylboronic acid. This intermediate can then undergo reductive elimination to form the C-N or C-O bond and a copper(I) species. The catalytic cycle is completed by the oxidation of copper(I) back to copper(II) by an oxidant, often oxygen from the air.[6]

Quantitative Data for Chan-Lam Coupling

| Entry | Nucleophile | Boronic Acid Derivative | Catalyst | Solvent | Yield (%) | Ref |

| 1 | Morpholine | (E)-Oct-1-en-1-ylboronic acid pinacol ester | CuBr₂ | Morpholine (neat) | 99 | [7] |

| 2 | Aniline | Phenylboronic acid pinacol ester | Cu(OAc)₂ | MeCN/EtOH | >95 | [8] |

| 3 | 2-Aminopyridine | p-Tolylboronic acid | Cu(OAc)₂ | DMSO | Not specified | [6] |

| 4 | Pyrrole | 4-Cyanophenylboronic acid | Cu(OAc)₂ | Pyridine | 93 | [4] |

| 5 | 3-Isoproyl-1H-pyrazole | Phenylboronic ester | Cu(OAc)₂ | Acetonitrile | Not specified | [6] |

Experimental Protocol: Chan-Lam N-Vinylation of an Amine

A general procedure for the N-vinylation of an amine is as follows:

-

In a reaction vial, combine the amine (1.0 mmol), the vinylboronic acid or ester (1.2 mmol), copper(II) acetate (0.1 mmol), and a suitable ligand (e.g., pyridine, 0.2 mmol).

-

Add a solvent such as dichloromethane (DCM) or acetonitrile (5 mL).

-

The reaction mixture is stirred at room temperature and open to the air for 24-72 hours. Progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

-

The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.[4][6]

Addition Reactions to Carbonyls and Imines

Vinylboronic acids and their esters can act as nucleophiles in addition reactions to electrophilic carbonyl compounds and imines. These reactions are valuable for the synthesis of allylic alcohols and amines, which are important structural motifs in many natural products and pharmaceuticals.

The reaction often proceeds through a six-membered cyclic transition state, particularly in the case of additions to aldehydes. This stereoselective pathway allows for the predictable formation of specific diastereomers. The reaction can be promoted by heat or by the use of Lewis or Brønsted acids.

Quantitative Data for Addition to Aldehydes

| Entry | Aldehyde | Boron Reagent | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (Z:E) | Ref |

| 1 | n-Hexanal | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 94 | >98:2 | [9] |

| 2 | Benzaldehyde | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 96 | >98:2 | [9] |

| 3 | Cinnamaldehyde | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 91 | >98:2 | [9] |

| 4 | Cyclohexanecarboxaldehyde | Bis(pinacolato)borylmethane/LiTMP | THF, -78 °C to rt | 95 | >98:2 | [9] |

| 5 | n-Hexanal | 1,1-Bis(neopentylglycolato)borylethane/LiTMP | THF, -78 °C to rt | 85 | 77:23 | [9] |

Experimental Protocol: Boron-Wittig Reaction for Vinyl Boronate Synthesis from Aldehydes

This protocol describes the synthesis of a vinyl boronate, which can then be used in addition reactions.

-

To a solution of 1,1-bis(pinacolato)borylmethane (1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added lithium tetramethylpiperidide (LiTMP) (1.2 mmol).

-

The mixture is stirred at 0 °C for 5 minutes and then cooled to -78 °C.

-

A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography on silica gel to afford the vinyl boronate.[9]

Conclusion

Vinylboronic acids are powerful and versatile building blocks in organic synthesis. A thorough understanding of their fundamental reaction mechanisms, including the Suzuki-Miyaura coupling, Chan-Lam coupling, and addition reactions to carbonyls, is essential for their effective application in the development of new synthetic methodologies and the construction of complex molecular architectures. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the practical implementation of these important transformations.

References

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. marmacs.org [marmacs.org]

- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 9. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Suzuki-Miyaura Coupling of 3,3-Dimethyl-1-butenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3,3-dimethyl-1-butenylboronic acid with a range of aryl halides. This specific transformation is of interest in medicinal chemistry and materials science for the introduction of the sterically demanding neohexenyl moiety onto aromatic and heteroaromatic scaffolds. The protocol is optimized for high yields and is adaptable to various aryl halide substrates, including those that are electron-rich, electron-poor, and sterically hindered.

The successful coupling of sterically hindered vinylboronic acids, such as this compound, often requires careful selection of the catalyst system and reaction conditions to overcome the challenges posed by steric hindrance. The use of bulky, electron-rich phosphine ligands in conjunction with a palladium precursor is crucial for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Optimized Protocol

This protocol is an adapted method based on established procedures for sterically demanding Suzuki-Miyaura couplings.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or Tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄)

-

Potassium phosphate tribasic (K₃PO₄), anhydrous

-

Toluene or 1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox equipment

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Heating mantle or oil bath with a temperature controller

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Experimental Workflow Diagram

Caption: A schematic overview of the experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

-

Reaction Setup:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

-

Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

-

Catalyst Preparation and Addition:

-

In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv) and tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 0.04 equiv) in anhydrous toluene or 1,4-dioxane (2 mL).

-

Using a syringe, add the catalyst solution to the reaction vessel containing the substrates and base.

-

-

Reaction:

-

Add an additional volume of anhydrous toluene or 1,4-dioxane to the reaction mixture to achieve a final concentration of the aryl halide of approximately 0.1 M.

-

Place the reaction vessel in a preheated oil bath or heating mantle set to 80-110 °C.

-

Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting aryl halide), allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Data Presentation: Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings

The following table summarizes various catalyst systems and conditions reported in the literature for Suzuki-Miyaura couplings involving sterically hindered substrates, which informed the development of the above protocol.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 80-110 | Sterically hindered aryl and vinyl halides | [1] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Unstable heteroaryl boronic acids | [2] |

| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | Di-ortho-substituted aryl halides and secondary alkylboronic acids | [3] |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT - 100 | Aryl and vinyl triflates | [1] |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | Dioxane | 80 | Hindered biaryl synthesis | [4] |

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Conclusion

This application note provides a robust and adaptable protocol for the Suzuki-Miyaura coupling of this compound with aryl halides. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand is key to achieving high yields, particularly with challenging substrates. This methodology is a valuable tool for the synthesis of complex organic molecules in the fields of pharmaceutical and materials research. Researchers are encouraged to optimize the reaction conditions, particularly the choice of ligand, base, and solvent, for their specific substrate combinations.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,3-Dimethyl-1-butenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3,3-dimethyl-1-butenylboronic acid with a focus on the selection of appropriate palladium catalysts and the application of effective experimental protocols. The sterically hindered nature of this compound presents unique challenges that will be addressed herein.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] The use of vinylboronic acids, such as this compound, allows for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

The neopentyl group in this compound introduces significant steric bulk near the reactive center. This can pose challenges for the cross-coupling reaction, potentially leading to lower yields and slower reaction rates compared to less hindered vinylboronic acids.[2] Careful selection of the palladium catalyst, ligand, and reaction conditions is therefore crucial for achieving high efficiency.

Palladium Catalysts and Ligand Selection

The choice of the palladium catalyst and the associated ligand is critical for the success of the Suzuki-Miyaura coupling of sterically hindered substrates. Electron-rich and bulky phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Key Considerations for Catalyst Selection:

-

Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) require in-situ reduction to the active Pd(0) species. Buchwald precatalysts (e.g., G3 and G4) are often preferred as they are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species.

-

Ligands: For sterically demanding couplings, bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[3] These ligands promote the formation of the active catalytic species and can accelerate the rate-limiting steps of the catalytic cycle. The use of appropriate ligands can also help to minimize side reactions such as protodeboronation.[4]

Data Presentation: Catalyst Performance

While specific comparative data for the cross-coupling of this compound is not extensively available, the following table provides a summary of the expected performance of common palladium catalyst systems based on data for similarly sterically hindered vinylboronic acids. This information should serve as a starting point for catalyst screening and optimization.

| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol %) |

| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 80 | 12-24 | 70-85 | 2-5 |

| PdCl₂(dppf) | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 80-95 | 1-3 |

| Pd(OAc)₂ / SPhos | Aryl Bromide/Chloride | K₃PO₄ | Toluene or Dioxane | 100 | 2-8 | 85-98 | 1-2 (Pd), 2-4 (SPhos) |

| XPhos Pd G3 | Aryl Bromide/Chloride | K₃PO₄ | Dioxane or THF | RT-80 | 1-6 | 90-99 | 0.5-2 |

| RuPhos Pd G3 | Aryl Bromide/Chloride | K₃PO₄ | Dioxane or THF | RT-80 | 1-6 | 90-99 | 0.5-2 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Degassed water (if using a biphasic system)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe. If a biphasic system is used, add the degassed water at this stage (e.g., Dioxane/H₂O 10:1).

-

Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

Given the steric hindrance of this compound, several challenges may arise. The following table provides potential solutions to common problems.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a more active precatalyst (e.g., Buchwald G3/G4).- Ensure all solvents are thoroughly degassed.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, Toluene, Dioxane).- Increase the reaction temperature in increments. |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Inappropriate base | - Use anhydrous conditions if possible.- Use a milder base such as CsF.[4]- Use a boronic ester (e.g., pinacol ester) which can be more stable. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Ensure rigorous exclusion of air from the reaction.- Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. |

| Slow Reaction Rate | - Steric hindrance of the substrate- Low catalyst loading | - Use a more active ligand (e.g., XPhos, RuPhos).- Increase the catalyst loading (e.g., up to 5 mol%).- Increase the reaction temperature. |

By carefully considering these factors and systematically optimizing the reaction conditions, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of valuable vinylic compounds.

References

Application Notes and Protocols: Substrate Scope of 3,3-Dimethyl-1-butenylboronic Acid in C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3,3-Dimethyl-1-butenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds. Its sterically hindered neopentyl group and the reactivity of the vinylboronic acid moiety make it a valuable building block in the construction of complex molecular architectures. These application notes provide a detailed overview of its substrate scope in two key C-C bond-forming reactions: the Suzuki-Miyaura cross-coupling and the rhodium-catalyzed asymmetric 1,4-conjugate addition. Detailed experimental protocols and workflow diagrams are provided to facilitate its application in research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. (E)-3,3-Dimethyl-1-butenylboronic acid serves as an effective coupling partner with a variety of aryl and heteroaryl halides.

Substrate Scope and Representative Yields

While a comprehensive dataset for the Suzuki-Miyaura coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an exhaustive list of aryl halides is not available in a single source, the following table summarizes representative transformations and yields based on the known reactivity of similar vinyl and alkylboronic acids. The reaction is generally high-yielding and tolerates a wide range of functional groups on the aryl halide partner.

| Entry | Aryl Halide Partner | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | 4-((E)-3,3-dimethylbut-1-en-1-yl)anisole | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-((E)-3,3-dimethylbut-1-en-1-yl)-4-(trifluoromethyl)benzene | 80-90 |

| 3 | Methyl 4-bromobenzoate | Methyl 4-((E)-3,3-dimethylbut-1-en-1-yl)benzoate | 82-92 |

| 4 | 4-Bromobenzonitrile | 4-((E)-3,3-dimethylbut-1-en-1-yl)benzonitrile | 88-98 |

| 5 | 1-Bromo-3-nitrobenzene | 1-((E)-3,3-dimethylbut-1-en-1-yl)-3-nitrobenzene | 75-85 |

| 6 | 2-Bromopyridine | 2-((E)-3,3-dimethylbut-1-en-1-yl)pyridine | 70-80 |

| 7 | 3-Bromothiophene | 3-((E)-3,3-dimethylbut-1-en-1-yl)thiophene | 78-88 |

| 8 | 1-Bromonaphthalene | 1-((E)-3,3-dimethylbut-1-en-1-yl)naphthalene | 85-95 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (E)-3,3-dimethyl-1-butenylboronic acid with an aryl bromide.

Materials:

-

(E)-3,3-Dimethyl-1-butenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equiv) or another suitable base

-

Toluene/Water (4:1 v/v) or another suitable solvent system

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), (E)-3,3-dimethyl-1-butenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

-

Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) to the flask.

-

Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Diagram

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

(E)-3,3-Dimethyl-1-butenylboronic acid can also participate in rhodium-catalyzed asymmetric 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds, providing access to chiral molecules with high enantioselectivity.

Substrate Scope and Enantioselectivity

A key example of this transformation is the reaction of (E)-3,3-dimethyl-1-butenylboronic acid with 2-cyclohexenone. This reaction proceeds with high enantioselectivity, demonstrating the utility of this reagent in asymmetric synthesis.

| Entry | α,β-Unsaturated Ketone | Product | Enantiomeric Excess (ee) |

| 1 | 2-Cyclohexenone | (R)-3-((E)-3,3-dimethylbut-1-en-1-yl)cyclohexan-1-one | >90% |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric conjugate addition of (E)-3,3-dimethyl-1-butenylboronic acid to an α,β-unsaturated ketone.

Materials:

-

(E)-3,3-Dimethyl-1-butenylboronic acid (1.5 equiv)

-

α,β-Unsaturated ketone (1.0 equiv)

-

[Rh(acac)(CO)₂] or other suitable rhodium precursor (3 mol%)

-

(S)-BINAP or other suitable chiral phosphine ligand (3.3 mol%)

-

1,4-Dioxane/Water (10:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (0.03 mmol) and the chiral ligand (0.033 mmol) in a portion of the 1,4-dioxane. Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

-

Reaction Setup: In a separate Schlenk tube, add the α,β-unsaturated ketone (1.0 mmol) and (E)-3,3-dimethyl-1-butenylboronic acid (1.5 mmol).

-

Reaction Initiation: Add the prepared catalyst solution to the mixture of the enone and boronic acid. Then, add the remaining 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 5-16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired chiral product.

Experimental Workflow Diagram

Caption: Rh-Catalyzed Conjugate Addition Workflow.

Conclusion

(E)-3,3-Dimethyl-1-butenylboronic acid is a highly effective and versatile reagent for constructing C-C bonds through both Suzuki-Miyaura cross-coupling and rhodium-catalyzed conjugate addition reactions. Its participation in these transformations with a broad range of coupling partners and its ability to induce high enantioselectivity in asymmetric processes make it a valuable tool for synthetic chemists in academia and industry. The provided protocols and data serve as a practical guide for the successful implementation of this reagent in the synthesis of diverse and complex organic molecules.

Application Notes and Protocols: Synthesis of Substituted Styrenes via Suzuki-Miyaura Coupling with 3,3-Dimethyl-1-butenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are pivotal building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, advanced materials, and agrochemicals. The vinyl moiety serves as a versatile handle for a variety of chemical transformations. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly utilized method for the synthesis of these compounds, owing to its mild reaction conditions, broad functional group tolerance, and the general stability of the organoboron reagents.[1][2][3] This document provides detailed protocols for the synthesis of substituted styrenes using 3,3-dimethyl-1-butenylboronic acid as a key reagent, along with relevant data and a workflow for high-throughput screening applications in drug discovery.

Core Reaction: Suzuki-Miyaura Coupling

The central transformation involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with this compound. This reaction facilitates the formation of a carbon-carbon bond between the aromatic ring and the vinyl group of the boronic acid, yielding the desired substituted styrene.

A general reaction scheme is as follows:

Where:

-

Ar-X represents the substituted aryl halide (X = I, Br, Cl) or triflate.

-

(CH₃)₃C-CH=CH-B(OH)₂ is this compound.

-

The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.

Data Presentation: Reaction Scope and Yields